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Compound of Interest

Compound Name:
D-Alanine ethyl ester

hydrochloride

Cat. No.: B556077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-
Alanine ethyl ester hydrochloride (CAS 6331-09-5), a crucial building block in peptide

synthesis and pharmaceutical development. The following sections detail the Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for D-Alanine ethyl ester hydrochloride is C₅H₁₂ClNO₂, with a

molecular weight of 153.61 g/mol . Spectroscopic data for the L-enantiomer is presented here,

as it is more readily available and the spectral properties (NMR, IR, MS) are identical to the D-

enantiomer, with the exception of the sign of specific rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or D₂O.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of

the hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.6 Broad Singlet 3H -NH₃⁺

~4.2 Quartet 2H -O-CH₂-CH₃

~4.0 Quartet 1H α-CH

~1.5 Doublet 3H α-CH₃

~1.2 Triplet 3H -O-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (δ) ppm Assignment

~170 C=O (Ester Carbonyl)

~62 -O-CH₂-CH₃

~48 α-CH

~16 α-CH₃

~14 -O-CH₂-CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

~3000-2800 Strong, Broad N-H stretch (from -NH₃⁺)

~2980 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester carbonyl)

~1590 Medium N-H bend (asymmetric)

~1500 Medium N-H bend (symmetric)

~1240 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The data presented is for the free base, L-Alanine ethyl ester, as the

hydrochloride salt would typically dissociate in the ion source. The fragmentation pattern is

representative of the core structure.

m/z Relative Intensity (%) Assignment

117 ~5
[M]⁺ (Molecular ion of free

base)

72 ~10 [M - OCH₂CH₃]⁺

44 100 [CH₃CHNH₂]⁺ (Base Peak)

29 ~40 [CH₂CH₃]⁺

Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of spectroscopic data for

amino acid esters like D-Alanine ethyl ester hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of D-Alanine ethyl ester hydrochloride in

approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small
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amount of a reference standard, such as tetramethylsilane (TMS) at 0 ppm, if not provided in

the solvent.

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and the acquisition of 16-32 scans for good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift

scale using the reference standard. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Mix approximately 1-2 mg of the solid sample with ~100 mg of dry

potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a

transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution

of 4 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile. For electrospray ionization (ESI), a

small amount of formic acid may be added to promote ionization.

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g.,

Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g.,

Quadrupole, Time-of-Flight - TOF).

Data Acquisition:

Introduce the sample into the ion source. For EI, the sample is typically introduced via a

direct insertion probe or a gas chromatograph (GC). For ESI, the solution is infused

directly or via a liquid chromatograph (LC).

Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation

pattern to elucidate the structure of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as D-Alanine ethyl ester hydrochloride.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the key stages of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Data Analysis of D-Alanine Ethyl Ester
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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